Home > Products > Screening Compounds P102329 > Pyroaad-his-pro-NH2
Pyroaad-his-pro-NH2 - 57884-93-2

Pyroaad-his-pro-NH2

Catalog Number: EVT-1569567
CAS Number: 57884-93-2
Molecular Formula: C17H24N6O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyroglutamyl-histidyl-prolyl-amide, commonly referred to as Pyroaad-his-pro-NH2, is a tripeptide that serves as the active form of thyrotropin-releasing hormone (TRH). This compound plays a crucial role in the regulation of thyroid function by stimulating the release of thyroid-stimulating hormone from the anterior pituitary gland. Its discovery and characterization have significantly advanced our understanding of neuroendocrine regulation.

Source

Pyroglutamyl-histidyl-prolyl-amide is primarily synthesized in the hypothalamus, specifically within the parvocellular neurons of the paraventricular nucleus. It is derived from a larger precursor protein known as pro-thyrotropin-releasing hormone, which undergoes proteolytic cleavage to yield the active tripeptide. The synthesis and secretion of this hormone are tightly regulated by various physiological stimuli, including stress and metabolic demands .

Classification

This compound falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Pyroglutamyl-histidyl-prolyl-amide is classified as a releasing hormone due to its role in stimulating the release of thyroid-stimulating hormone from the pituitary gland .

Synthesis Analysis

Methods

The synthesis of pyroglutamyl-histidyl-prolyl-amide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Protection and Deprotection: Each amino acid is protected at its reactive sites to prevent unwanted reactions during synthesis. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and t-butyl for side chains.
  2. Coupling: The protected amino acids are coupled using coupling reagents such as HATU (hexafluoro-phosphonium hexafluorophosphate) or DIC (diisopropylcarbodiimide) to facilitate bond formation between amino acids.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the solid support and deprotected to yield the final product.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological assays .
Molecular Structure Analysis

Structure

Pyroglutamyl-histidyl-prolyl-amide has a specific molecular structure characterized by its three amino acid components:

  • Pyroglutamic acid (pyro-Glu)
  • Histidine (His)
  • Proline (Pro)

The molecular formula for pyroglutamyl-histidyl-prolyl-amide is C_16H_22N_6O_4, with a molecular weight of approximately 350.39 g/mol .

Data

The structural configuration includes:

  • A cyclic structure due to proline's unique properties.
  • An amide group at the C-terminal end, which contributes to its stability
Introduction to Pyro-Glu-His-Pro-NH₂

Nomenclature and Structural Characterization of TRH

Systematic Nomenclature:

  • IUPAC Name: (2S)-1-[(2S)-2-(1H-Imidazol-5-yl)-3-carbamoylpropyl]-5-oxopyrrolidine-2-carboxamide
  • Alternative Designations: Thyroliberin, TRH, Protirelin (pharmaceutical INN)
  • Amino Acid Sequence: Pyroglutamyl-Histidyl-Proline amide
  • Molecular Formula: Discrepancy exists between sources; PubChem lists C₁₆H₂₃N₅O₆ (CID 145455397), while biochemical literature often cites C₁₆H₂₂N₆O₄ to account for the terminal amide [1] [3].
  • Molecular Weight: 362.39 g/mol (C₁₆H₂₂N₆O₄)

Structural Features & Stability:

  • N-terminal Pyroglutamate (pGlu): Formed non-enzymatically or enzymatically via glutaminyl cyclase from N-terminal glutamine. This cyclic lactam blocks aminopeptidase degradation and is essential for receptor binding [4] [9].
  • C-terminal Amidation: Protects against carboxypeptidase cleavage. The proline amide moiety is critical for bioactivity [3].
  • Conformational Rigidity: The pGlu ring and imidazole ring of histidine constrain the peptide backbone, facilitating specific docking at the TRH receptor (TRH-R) [3].

Biosynthesis & Enzymatic Processing:TRH is cleaved from a larger precursor polypeptide containing multiple copies of the sequence -Gln-His-Pro-Gly-. Key enzymatic steps include:

  • Endoproteolytic Cleavage: By prohormone convertases (PC1/3, PC2) at dibasic residues (Lys/Arg) flanking the TRH sequence.
  • Carboxypeptidase E (CPE): Removes C-terminal basic residues, exposing Gly.
  • Peptidylglycine α-Amidating Monooxygenase (PAM): Converts the terminal Gly into Pro-NH₂.
  • Glutaminyl Cyclase: Catalyzes cyclization of N-terminal Gln to pGlu [4] [9].

Table 1: Nomenclature and Structural Characteristics of TRH

AspectDetail
Chemical FormulaC₁₆H₂₂N₆O₄ (predominant literature) / C₁₆H₂₃N₅O₆ (PubChem)
Amino Acid SequencepGlu-His-Pro-NH₂
Post-Translational ModificationsN-terminal pyroglutamate, C-terminal proline amidation
Key Stabilizing EnzymesGlutaminyl cyclase (pGlu formation); PAM (amidation)
Precursor StructurePro-TRH with 6 copies of Gln-His-Pro-Gly (human) [3]

Historical Context of TRH Discovery

TRH’s isolation in 1969 marked the definitive validation of Geoffrey Harris’s hypothesis (1955) on hypothalamic control of pituitary secretion and catalyzed the birth of neuroendocrinology. Key milestones include:

  • The Race for Isolation: Competing teams led by Roger Guillemin (Baylor College) and Andrew Schally (VA Hospital, New Orleans) processed massive quantities of hypothalamic tissues (>500,000 sheep or pig brains) to isolate minute amounts of bioactive material [3] [9].
  • Structural Elucidation & Synthesis: In 1969, both groups independently identified TRH as pGlu-His-Pro-NH₂. Schally’s team confirmed its structure by chemical synthesis and demonstrated equivalence to natural porcine TRH [2]. Guillemin concurrently reported identical findings. This ended skepticism that hypothalamic factors could be peptides.
  • Nobel Recognition: Guillemin and Schally shared the 1977 Nobel Prize in Physiology/Medicine for "discoveries concerning the peptide hormone production of the brain," cementing TRH’s role as the first hypothalamic releasing hormone characterized [3] [9].

Biological Significance in Neuroendocrinology

Core Role in the HPT Axis:TRH neurons in the paraventricular nucleus (PVN) project to the median eminence, releasing TRH into the hypophyseal portal system. It binds Gq-coupled TRH receptors (TRH-R1) on pituitary thyrotropes, stimulating:

  • TSH Synthesis & Secretion: Via phospholipase C activation → IP₃/DAG → Ca²⁺ release/PKC pathway [3] [6].
  • Prolactin Release: Potent lactotrope activation, explaining hyperprolactinemia in primary hypothyroidism (loss of negative feedback) [3].
  • Glycosylation Modulation: TRH influences TSH’s biological potency by altering its carbohydrate structure [6].

Negative Feedback Regulation:Thyroid hormones (T3/T4) suppress TRH at multiple levels:

  • Transcriptional Inhibition: T3 binds thyroid hormone receptors (TRs) in PVN neurons, repressing pro-TRH gene expression [6].
  • Tanycyte-Mediated Degradation: T3 upregulates pyroglutamyl peptidase II (PPII) in tanycytes (ependymal cells lining the 3rd ventricle). PPII degrades extracellular TRH in the median eminence, reducing bioactive TRH delivery to the pituitary [6].

Extra-Hypothalamic Functions:

  • CNS Neuromodulation: Widely distributed TRH neurons (brainstem, spinal cord, amygdala) influence thermoregulation, respiration, gastric motility, and arousal. Intrathecal TRH administration shows antiepileptic and locomotor-stimulant effects in models [3] [6].
  • Metabolic Integration: Leptin stimulates PVN TRH expression via:
  • Direct Pathway: Upregulation of prohormone convertases (PC1/2) enhancing pro-TRH processing.
  • Indirect Pathway: Suppression of inhibitory AgRP/NPY neurons and activation of stimulatory α-MSH/CART neurons in the arcuate nucleus [6].
  • Pathophysiological Roles: Blunted TSH response to TRH occurs in depression, while TRH overexpression is implicated in anxiety disorders and seizure modulation [3] [6].

Table 2: Biological Functions of TRH in Neuroendocrine Integration

Function CategoryKey ActionsRegulatory Mechanism
Neuroendocrine (PVN)Stimulates TSH & prolactin release; Modulates GH in pathologiesGq-coupled TRH-R1 activation; Altered TSH glycosylation
Metabolic FeedbackInhibited by T3/T4; Stimulated by leptin, cold exposure, catecholaminesT3 represses pro-TRH gene; Leptin enhances PC1/2 activity
Extra-hypothalamic CNSAutonomic control (BP, GI motility); Anticonvulsant; Anxiolytic; LocomotionTRH-R1/2 activation in brainstem/spinal cord
Peripheral TissuesExpressed in pancreas, GI tract; Modulates insulin secretion, gut motilityParacrine/autocrine signaling

Properties

CAS Number

57884-93-2

Product Name

Pyroaad-his-pro-NH2

IUPAC Name

N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-oxopiperidine-2-carboxamide

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H24N6O4/c18-15(25)13-4-2-6-23(13)17(27)12(7-10-8-19-9-20-10)22-16(26)11-3-1-5-14(24)21-11/h8-9,11-13H,1-7H2,(H2,18,25)(H,19,20)(H,21,24)(H,22,26)/t11?,12-,13-/m0/s1

InChI Key

HZXIUHDRJSZYDO-SPOOISQMSA-N

SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Synonyms

alpha-aminoadipic-TRH
pyro(alpha-aminoadipyl)-histidyl-prolinamide
pyro(alpha-aminoadipyl)-histidyl-prolinamide, (S)-isomer
pyro-(alpha-aminoadipyl)-L-histidyl-L-prolinamide
pyroAad-His-Pro-NH2

Canonical SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CCCC(=O)N3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.